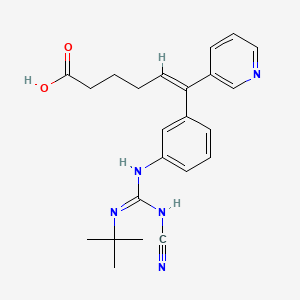

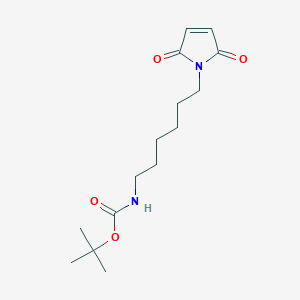

tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate

Vue d'ensemble

Description

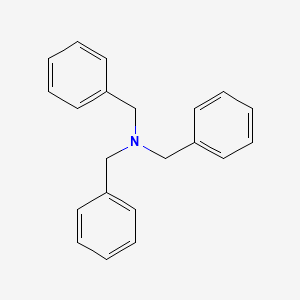

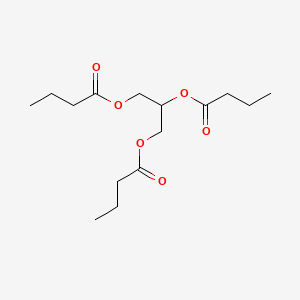

“tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate” is an amine compound with the molecular formula C15H24N2O4 and a molecular weight of 296.36 . It is used in various scientific research and exhibits intriguing properties that make it valuable for diverse applications, including drug discovery, catalysis, and material science.

Synthesis Analysis

This compound can be synthesized using various methods. For instance, it can be used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts . More detailed synthesis procedures can be found in related peer-reviewed papers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3, (H,12,16) .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it is used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . More information about its chemical reactions can be found in related scientific literature .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a molecular weight of 296.36 and a molecular formula of C15H24N2O4 . More detailed physical and chemical properties can be obtained from specific batch quality checks such as NMR, HPLC, GC .

Applications De Recherche Scientifique

Synthesis and Stereochemistry

- The synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate demonstrates the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, highlighting the utility of such compounds in stereochemical studies (Vallat et al., 2009).

Photocyclodimerization Studies

- The major photocyclodimer obtained from the irradiation of tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate was analyzed through X-ray structure determination, aiding in understanding the reaction pathway and product configuration (Kopf et al., 1998).

Pyrolysis Product Studies

- Flash vacuum pyrolysis of tert-butyl derivates resulted in the formation of 3-hydroxy-1H-pyrrole, providing insights into the thermal decomposition and reaction pathways of related compounds (Hill et al., 2009).

Development of Conducting Polymers

- Synthesis of new electroactive monomers, including tert-butyl derivates, for the development of conducting polymers demonstrates their potential applications in electrochromic devices and materials science (Koyuncu et al., 2009).

Antioxidant Synthesis

- Research into synthesizing new monomeric antioxidants that contain tert-butyl derivates showcases their potential in enhancing the stability and efficiency of polymerizable antioxidants (Pan et al., 1998).

Chemical Reactions and Intermediates

- Studies on the preparation of tert-butyl derivates and their subsequent reactions provide valuable insights into the synthesis of complex chemical intermediates for various applications (Wu, 2011).

Photocatalyzed Aminations

- The photocatalyzed amination of tert-butyl derivates with amidyl-radical precursors opens new pathways for synthesizing a range of compounds under mild conditions, demonstrating their versatility in organic synthesis (Wang et al., 2022).

Halogen Bond Studies

- Analysis of tert-butyl derivates in crystal structures involving hydrogen and halogen bonds provides insights into molecular interactions and crystal engineering (Baillargeon et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)16-10-6-4-5-7-11-17-12(18)8-9-13(17)19/h8-9H,4-7,10-11H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITIWLKYYJATIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.